molecular formula C11H10FNO2 B13700062 3-(3-Fluorophenyl)piperidine-2,6-dione

3-(3-Fluorophenyl)piperidine-2,6-dione

Cat. No.: B13700062
M. Wt: 207.20 g/mol
InChI Key: CKVIYDGNRSMCNI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)piperidine-2,6-dione typically involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide. This is followed by intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, which is advantageous for green chemistry practices.

Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using the same methodology, ensuring high yields and functional group tolerance. The process involves the use of readily available starting materials and can be performed under mild conditions, making it cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(3-Fluorophenyl)piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key scaffold in the design of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is employed in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects. The compound can modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 3-(4-Amino-3-fluorophenyl)piperidine-2,6-dione
  • 4-(4-Fluorophenyl)piperidine-2,6-dione
  • 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride

Uniqueness: 3-(3-Fluorophenyl)piperidine-2,6-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-(3-fluorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H10FNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15)

InChI Key

CKVIYDGNRSMCNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC(=CC=C2)F

Origin of Product

United States

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